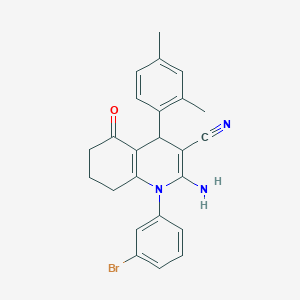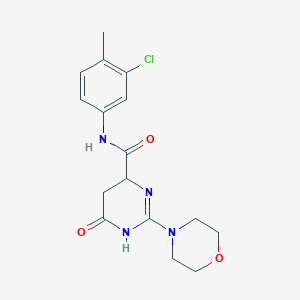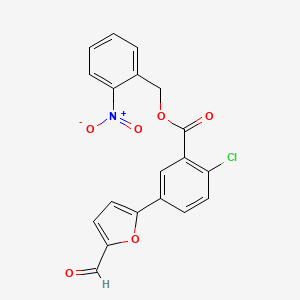![molecular formula C16H16N2S B4100661 5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B4100661.png)
5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole
Vue d'ensemble
Description
5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a benzodiazole ring substituted with a methyl group at the 5-position and a sulfanyl group attached to a 1-phenylethyl moiety at the 2-position. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mécanisme D'action
Target of Action
Benzimidazole derivatives have been known to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Benzimidazole compounds generally interact with their targets by forming hydrogen bonds and hydrophobic interactions, which can lead to changes in the target’s function .
Biochemical Pathways
Benzimidazole derivatives have been reported to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Benzimidazole derivatives have been reported to exhibit a variety of effects at the molecular and cellular levels, depending on their specific targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the reaction of o-phenylenediamine with methyl isothiocyanate to form the intermediate 2-methylbenzimidazole. This intermediate is then reacted with 1-phenylethyl bromide in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to reduce the benzodiazole ring.
Substitution: Electrophilic substitution reactions can occur at the benzodiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzodiazole derivatives.
Substitution: Halogenated or nitrated benzodiazole derivatives.
Applications De Recherche Scientifique
5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylbenzimidazole: Lacks the sulfanyl and phenylethyl groups, making it less versatile in terms of functionalization.
5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of a benzodiazole ring.
Uniqueness
5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole is unique due to the presence of both the sulfanyl and phenylethyl groups, which can enhance its biological activity and provide additional sites for further functionalization. This makes it a valuable compound in medicinal chemistry and other scientific research fields.
Propriétés
IUPAC Name |
6-methyl-2-(1-phenylethylsulfanyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-8-9-14-15(10-11)18-16(17-14)19-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXHUXYAQCGSIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4100578.png)
![2-fluoro-N-{4-[(2-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4100590.png)

![1-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid](/img/structure/B4100596.png)
![methyl 4-[4-hydroxy-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-1-(2-morpholin-4-ylethyl)-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B4100602.png)
![2-[(5-nitro-2-pyridinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4100615.png)
![1-(4-Ethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4100622.png)

![2-[(2-Bromo-5-ethoxy-4-methoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4100638.png)

![3-(4-ETHOXY-3-NITROBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA](/img/structure/B4100653.png)
![N-[(2S*,4R*,6S*)-2-benzyl-6-(2-pyridin-2-ylpyrimidin-5-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B4100667.png)


